PKCbetapseudosubstrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PKCbetapseudosubstrate is related to Protein Kinase C (PKC), a family of phospholipid-dependent serine/threonine kinases . PKC inhibitors and activators are used to understand PKC-mediated intracellular signaling pathways and for the diagnosis and treatment of various PKC-associated diseases . PKC ζ pseudosubstrate-derived ζ -inhibitory peptide (ZIP) is thought to exert its cellular action primarily by inhibiting PKC catalytic activity .

Applications De Recherche Scientifique

1. Cell Permeable Inhibitor for In Vivo Applications

The myristoylated PKC pseudosubstrate nonapeptide, referred to as myr-psi PKC, demonstrates selective and cell-permeable inhibition of PKC in intact cells. This peptide inhibits phosphorylation of specific substrates and activation of phospholipase D, showcasing its potential as a novel PKC inhibitor in vivo (Eichholtz et al., 1993).

2. Investigating Insulin Action in Adipocytes

The use of autoregulatory PKC pseudosubstrate, PKC(19–31), in intact adipocytes suggests a role for PKC in mediating insulin action. This pseudosubstrate inhibited insulin-stimulated hexose uptake and lipogenesis in a dose-dependent manner, indicating a significant contribution of PKC to insulin function in adipocytes (Standaert et al., 1991).

3. Role in Endothelial Function and Diabetes

Research indicates that antagonism of PKCbeta, such as with ruboxistaurin mesylate, does not significantly improve endothelial function in patients with type 2 diabetes. This challenges the previously hypothesized role of PKCbeta in contributing to vascular dysfunction in diabetic patients (Beckman et al., 2010).

4. Essential Role in B-Cell Activation

PKCbeta is critical for B-cell antigen receptor (BCR)-induced NF-kappaB activation and B-cell survival, as demonstrated in genetic and biochemical studies. This evidence highlights the distinct roles of PKC family members, including PKCbeta, in B-cell activation processes (Guo et al., 2004).

5. Impact on Apoptosis Induction

Palmitoylated modified PKC pseudosubstrate peptides, including PKC-alpha, -epsilon, and -zeta, demonstrate differential intracellular distribution and selective induction of apoptosis. This suggests varying roles of PKC isoforms in cell survival mechanisms (Thiam et al., 1999).

6. Therapeutic Potential in Cancer Treatment

Studies on enzastaurin, a PKCbeta inhibitor, show its tolerability and potential efficacy in a subset of patients with relapsed or refractory diffuse large B-cell lymphoma. This underscores the therapeutic relevance of PKCbeta inhibition in certain cancer types (Robertson et al., 2007).

7. Influence on Insulin Secretion

Research using myristoylated pseudosubstrate peptides has helped clarify the role of conventional PKC isoforms in insulin secretion. These studies suggest PKC's involvement in the stimulatory effects of certain agonists on insulin secretion, highlighting its regulatory role in pancreatic beta-cells (Harris et al., 1996).

8. Interaction with Other Proteins

Studies on PKC pseudosubstrate peptides have shown their ability to bind to acidic lipids in membranes, revealing insights into how these peptides can activate or inhibit PKC by interacting with other proteins. This has implications for understanding PKC's role in various cellular processes (Mosior & McLaughlin, 1991).

Mécanisme D'action

Target of Action

The primary target of PKC beta pseudosubstrate is the Protein Kinase C (PKC) family of serine/threonine protein kinases . PKC is divided into three subfamilies based on their structural and activation characteristics: conventional or classic PKC isozymes (cPKCs; α, βI, βII, and γ), novel or non-classic PKC isozymes (nPKCs; δ, ε, η, and θ), and atypical PKC isozymes (aPKCs; ζ, ι, and λ) . PKC enzymes play a crucial role in regulating numerous cellular responses, including gene expression, protein secretion, cell proliferation, and the inflammatory response .

Mode of Action

PKC beta pseudosubstrate is a selective, cell-permeable inhibitor of PKC . It contains an auto-inhibitory pseudosubstrate domain that binds to a catalytic domain sequence to inhibit kinase activity . This interaction with its targets results in the inhibition of PKC, thereby affecting the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins .

Biochemical Pathways

PKC enzymes are involved in many signaling cascades downstream of the broad class of phosphoinositide-specific phospholipases . They are responsive to the second messenger 1,2-diacylglycerol (DAG) and feature in many signaling cascades downstream of the broad class of phosphoinositide-specific phospholipases . The inhibition of PKC by PKC beta pseudosubstrate can therefore affect these biochemical pathways and their downstream effects.

Pharmacokinetics

It is known to be cell-permeable , which suggests it can be absorbed and distributed within the body’s cells.

Result of Action

The inhibition of PKC by PKC beta pseudosubstrate can lead to significant changes in the function and activity of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins . This can result in significant physicochemical changes to the protein being phosphorylated and can be used as a means to regulate the functional activity of the modified protein .

Action Environment

The action, efficacy, and stability of PKC beta pseudosubstrate can be influenced by various environmental factors. For instance, the activation of certain PKC isoforms by DAG can be exploited in experimental systems by the use of DAG mimics . .

Orientations Futures

Analyse Biochimique

Biochemical Properties

PKC Beta Pseudosubstrate is involved in the regulation of numerous cellular responses, including gene expression, protein secretion, cell proliferation, and inflammatory response . It interacts with the kinase domain, forming a hairpin structure which blocks kinase activity in the unactivated molecule . The pseudosubstrate site contains a PKC phosphorylation consensus sequence except that the phosphorylatable serine/threonine residue is replaced with an unphosphorylatable alanine .

Cellular Effects

PKC Beta Pseudosubstrate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to regulate the expression and activation of transcription factors implicated in cell cycle/mitogenesis .

Molecular Mechanism

The molecular mechanism of action of PKC Beta Pseudosubstrate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It contains an auto-inhibitory pseudosubstrate domain that binds a catalytic domain sequence to inhibit kinase activity .

Dosage Effects in Animal Models

The effects of PKC Beta Pseudosubstrate vary with different dosages in animal models

Metabolic Pathways

PKC Beta Pseudosubstrate is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

PKC Beta Pseudosubstrate is transported and distributed within cells and tissues

Propriétés

IUPAC Name |

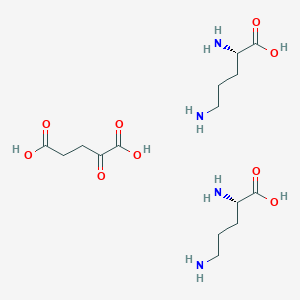

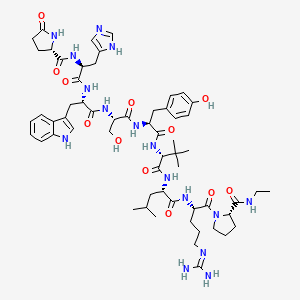

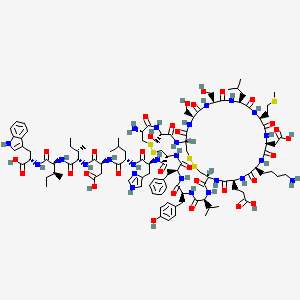

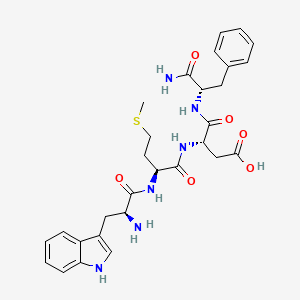

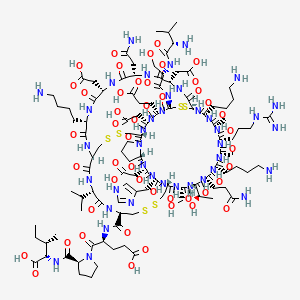

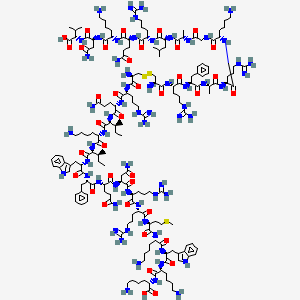

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C177H294N62O38S3/c1-12-96(7)140(168(272)228-114(54-28-34-73-182)159(263)238-141(97(8)13-2)169(273)236-130(86-103-90-210-109-49-23-21-47-105(103)109)165(269)232-128(84-101-44-18-15-19-45-101)163(267)226-122(63-66-134(187)241)157(261)234-131(87-136(189)243)166(270)223-119(60-40-79-207-176(199)200)149(253)220-118(59-39-78-206-175(197)198)151(255)227-124(68-81-278-11)158(262)219-112(52-26-32-71-180)153(257)233-129(85-102-89-209-108-48-22-20-46-104(102)108)164(268)221-111(51-25-31-70-179)152(256)229-125(170(274)275)55-29-35-74-183)239-160(264)123(64-67-135(188)242)225-148(252)116(57-37-76-204-173(193)194)215-144(248)106(184)92-279-280-93-107(185)145(249)216-117(58-38-77-205-174(195)196)155(259)231-127(83-100-42-16-14-17-43-100)161(265)213-99(10)143(247)214-115(56-36-75-203-172(191)192)147(251)217-110(50-24-30-69-178)146(250)211-91-138(245)212-98(9)142(246)230-126(82-94(3)4)162(266)222-120(61-41-80-208-177(201)202)150(254)224-121(62-65-133(186)240)156(260)218-113(53-27-33-72-181)154(258)235-132(88-137(190)244)167(271)237-139(95(5)6)171(276)277/h14-23,42-49,89-90,94-99,106-107,110-132,139-141,209-210H,12-13,24-41,50-88,91-93,178-185H2,1-11H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,211,250)(H,212,245)(H,213,265)(H,214,247)(H,215,248)(H,216,249)(H,217,251)(H,218,260)(H,219,262)(H,220,253)(H,221,268)(H,222,266)(H,223,270)(H,224,254)(H,225,252)(H,226,267)(H,227,255)(H,228,272)(H,229,256)(H,230,246)(H,231,259)(H,232,269)(H,233,257)(H,234,261)(H,235,258)(H,236,273)(H,237,271)(H,238,263)(H,239,264)(H,274,275)(H,276,277)(H4,191,192,203)(H4,193,194,204)(H4,195,196,205)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)/t96-,97-,98-,99-,106-,107-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,139-,140-,141-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWJPYSSLFMLBZ-OSCDWKIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C177H294N62O38S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3995 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.